3-(1-Aminobutan-2-yl)azetidin-3-ol
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Overview
Description
3-(1-Aminobutan-2-yl)azetidin-3-ol is a chemical compound with the molecular formula C7H16N2O and a molecular weight of 144.21 g/mol . This compound is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing ring, and an aminobutanol side chain. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Aminobutan-2-yl)azetidin-3-ol typically involves the reaction of azetidine with an appropriate aminobutanol derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
3-(1-Aminobutan-2-yl)azetidin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce a variety of substituted derivatives .
Scientific Research Applications
3-(1-Aminobutan-2-yl)azetidin-3-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(1-Aminobutan-2-yl)azetidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(1-Aminopropyl)azetidin-3-ol: Similar structure with a shorter side chain.
3-(1-Aminoethyl)azetidin-3-ol: Contains an even shorter side chain.
3-(1-Aminopentyl)azetidin-3-ol: Features a longer side chain compared to 3-(1-Aminobutan-2-yl)azetidin-3-ol.
Uniqueness
This compound is unique due to its specific side chain length and the presence of both an azetidine ring and an aminobutanol moiety. This combination of structural features may confer distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C7H16N2O |
---|---|
Molecular Weight |
144.21 g/mol |
IUPAC Name |
3-(1-aminobutan-2-yl)azetidin-3-ol |
InChI |
InChI=1S/C7H16N2O/c1-2-6(3-8)7(10)4-9-5-7/h6,9-10H,2-5,8H2,1H3 |
InChI Key |
BQPHLYTYBPOTAI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CN)C1(CNC1)O |
Origin of Product |
United States |
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